molecular formula C15H21N3O B359648 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol CAS No. 847480-84-6

2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol

Cat. No.: B359648
CAS No.: 847480-84-6
M. Wt: 259.35g/mol
InChI Key: ILBFTINLKPCDMK-UHFFFAOYSA-N
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Description

2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C15H21N3O It features an indole moiety linked to a piperazine ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol typically involves the reaction of indole derivatives with piperazine and subsequent functionalization. One common method includes the Fischer indole synthesis, where hydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, and the ethanol group is added via reduction or alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Indol-3-ylmethyl)-4-(2-hydroxyethyl)piperazine
  • 1-(1H-Indol-3-ylmethyl)-4-(2-methoxyethyl)piperazine
  • 1-(1H-Indol-3-ylmethyl)-4-(2-aminomethyl)piperazine

Uniqueness

2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol is unique due to its specific combination of an indole ring, piperazine ring, and ethanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[1-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-8-5-13-10-16-6-7-18(13)11-12-9-17-15-4-2-1-3-14(12)15/h1-4,9,13,16-17,19H,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBFTINLKPCDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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